Norpipanone Hydrochloride

Descripción

Contextualization within the Opioid Chemical Space and Related Structures

Norpipanone is classified as a synthetic opioid, placing it within a broad and diverse class of compounds that interact with opioid receptors in the body. ontosight.ainih.gov Structurally, it is related to methadone and belongs to the open-chain class of opioids. nih.govwikipedia.org Its chemical backbone is a hexanone chain with two phenyl groups at the 4-position and a piperidinyl group at the 6-position. ontosight.ai This specific arrangement of functional groups is crucial to its pharmacological activity.

The hydrochloride salt of Norpipanone is formed by the reaction of the free base with hydrochloric acid. ontosight.ai This salt form often enhances the compound's stability and solubility in water and alcohol, which can be advantageous for research applications. drugfuture.com Norpipanone is structurally similar to other known opioids, which has made it a compound of interest for comparative studies. caymanchem.com

Table 1: Structural and Chemical Properties of Norpipanone Hydrochloride

| Property | Value |

| Formal Name | 4,4-diphenyl-6-(1-piperidinyl)-3-hexanone, monohydrochloride caymanchem.com |

| CAS Number | 6033-41-6 drugfuture.com |

| Molecular Formula | C₂₃H₂₉NO • HCl caymanchem.com |

| Molecular Weight | 371.9 g/mol caymanchem.comcymitquimica.com |

| Appearance | Solid crystals drugfuture.com |

| Melting Point | 181-182°C drugfuture.com |

| Solubility | Soluble in DMSO, water, and alcohol drugfuture.comcaymanchem.com |

Historical Trajectories and Research Evolution of this compound as a Chemical Entity

The initial synthesis of Norpipanone was reported in 1949. drugfuture.com Developed in Germany, it was later distributed under trade names such as Hexalgon and Orfenso. wikipedia.orgdrugfuture.com Initially, Norpipanone was not under international control. wikipedia.org However, due to observations of its potential for addiction, it was subsequently reviewed and became a controlled substance. wikipedia.org In the United States, it is classified as a Schedule I controlled substance, indicating it is intended for research and forensic applications only. wikipedia.orgcaymanchem.com

The research into Norpipanone and its derivatives has been part of a broader effort to develop new analgesic compounds. ontosight.ai The modification of its chemical structure has been explored to understand the structure-activity relationships within this class of opioids. ontosight.ai

Significance of this compound as a Research Probe in Chemical Biology and Forensic Science

In the realm of chemical biology , this compound serves as a valuable research probe. ontosight.ai Its interaction with opioid receptors, specifically as a mu-opioid receptor agonist, allows researchers to investigate the intricate mechanisms of opioid signaling pathways. ontosight.ai By studying the binding and functional activity of compounds like Norpipanone, scientists can gain a deeper understanding of receptor function and the molecular basis of opioid effects. ontosight.ai

The significance of this compound in forensic science is primarily as an analytical reference standard. caymanchem.com Forensic laboratories utilize such standards for the conclusive identification of controlled substances in seized materials. forensicresources.orgforensicsciencesimplified.org The identification process typically involves a combination of analytical techniques.

Presumptive tests, such as color tests, may first be used to indicate the possible presence of a controlled substance. forensicsciencesimplified.orgswgdrug.org However, for a definitive identification, confirmatory tests are required. forensicsciencesimplified.orgswgdrug.org These often involve highly discriminating techniques like:

Gas Chromatography-Mass Spectrometry (GC-MS): This method separates the components of a mixture and provides a unique mass spectrum for each component, acting as a chemical fingerprint.

Infrared Spectroscopy (IR): This technique measures the absorption of infrared radiation by the molecule, resulting in a spectrum that is unique to its chemical structure. swgdrug.org

Liquid Chromatography (LC): This is another separation technique used for qualitative identification. forensicresources.org

The availability of a certified reference standard for Norpipanone is crucial for ensuring the accuracy and validity of these analytical methods in forensic case work. caymanchem.com Furthermore, the study of compounds like Norpipanone contributes to the development of comprehensive spectral libraries, such as the Cayman Spectral Library, which aid in the identification of unknown substances. caymanchem.com The Texas Forensic Science Commission also lists Norpipanone as a compound of interest. unt.edu

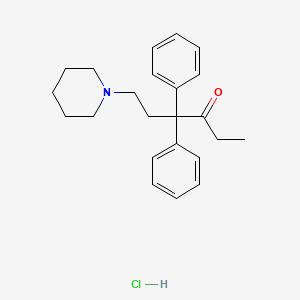

Structure

3D Structure of Parent

Propiedades

Número CAS |

6033-41-6 |

|---|---|

Fórmula molecular |

C23H30ClNO |

Peso molecular |

371.9 g/mol |

Nombre IUPAC |

4,4-diphenyl-6-piperidin-1-ylhexan-3-one;hydrochloride |

InChI |

InChI=1S/C23H29NO.ClH/c1-2-22(25)23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)16-19-24-17-10-5-11-18-24;/h3-4,6-9,12-15H,2,5,10-11,16-19H2,1H3;1H |

Clave InChI |

BYFNKPUNAMNENO-UHFFFAOYSA-N |

SMILES canónico |

CCC(=O)C(CCN1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |

Origen del producto |

United States |

Advanced Synthetic Methodologies and Process Chemistry of Norpipanone Hydrochloride

Retrosynthetic Analysis and Strategic Disconnections for Norpipanone Hydrochloride

A retrosynthetic analysis of Norpipanone (4,4-diphenyl-6-(1-piperidinyl)-3-hexanone) reveals several logical disconnections that form the basis for its synthesis. The primary disconnection strategy involves breaking the carbon-nitrogen bond of the piperidine (B6355638) moiety, which points to a precursor amine and a suitable alkylating agent. A further key disconnection is the carbon-carbon bond adjacent to the ketone, suggesting a Grignard-type reaction or a Michael addition.

A plausible retrosynthetic pathway is as follows:

C-N Bond Disconnection: The piperidine ring can be disconnected from the main hexanone chain via a nucleophilic substitution or reductive amination pathway. This leads to piperidine and a reactive intermediate such as a haloalkane or a tosylate.

C-C Bond Disconnection: The bond between C4 and C5 can be disconnected, suggesting a Michael addition of a diphenylmethyl anion equivalent to an α,β-unsaturated ketone.

Alternative C-C Bond Disconnection: A disconnection at the C2-C3 bond adjacent to the carbonyl group points towards the addition of an ethyl nucleophile (e.g., ethylmagnesium bromide) to a nitrile precursor, a common strategy in the synthesis of ketones like methadone. acs.org

These disconnections lead to readily available starting materials such as diphenylacetonitrile (B117805), piperidine, and various small alkylating and acylating agents. The choice of a specific synthetic route will depend on factors like precursor availability, desired yield, and the need for stereochemical control.

Classical and Established Synthetic Routes to this compound

The classical synthesis of this compound is based on the principles of amine alkylation and the construction of the diaryl-substituted quaternary carbon center. A widely recognized method involves the reaction of diphenylacetonitrile with a suitable amino alcohol derivative, followed by a Grignard reaction to install the ethyl ketone moiety, a strategy that mirrors the original synthesis of methadone. nih.gov

A typical established route proceeds as follows:

Formation of the Aminonitrile Intermediate: Diphenylacetonitrile is deprotonated with a strong base, such as sodium amide, to form a potent nucleophile. This anion then reacts with a 1-chloro-2-(dimethylamino)propane, which can be synthesized from 1-dimethylamino-2-propanol. This step forms the crucial C4-C5 bond and introduces the amino group at the C6 position, albeit with a dimethylamino group instead of a piperidine ring.

Grignard Reaction: The resulting aminonitrile is then treated with ethylmagnesium bromide. The Grignard reagent adds to the nitrile carbon, forming an imine intermediate after workup.

Hydrolysis: Acidic hydrolysis of the imine furnishes the desired ketone, yielding a racemic mixture of the methadone-like intermediate.

Piperidine Ring Installation (in related syntheses): In a variation that would lead to Norpipanone, a precursor containing a leaving group at the C6 position would be reacted with piperidine to form the final carbon-nitrogen bond.

Salt Formation: The free base of Norpipanone is then treated with hydrochloric acid to yield the stable and water-soluble this compound salt. ontosight.ai

This classical approach, while effective, typically results in a racemic mixture of the final product and may require harsh reaction conditions.

Stereoselective Synthesis of this compound and its Enantiomers

The presence of a stereocenter at the C5 position of Norpipanone means that it can exist as a pair of enantiomers. Given that the biological activity of chiral drugs often resides in a single enantiomer, the development of stereoselective synthetic routes is of paramount importance.

The enantioselective synthesis of Norpipanone can be approached by employing chiral catalysts or chiral starting materials. Drawing parallels from the asymmetric synthesis of methadone and its analogues, several strategies can be envisaged. acs.orggoogle.com

One promising approach involves the use of a chiral pool strategy, starting from enantiomerically pure amino acids like D- or L-alanine. google.com This strategy would involve the conversion of the amino acid into a chiral building block that can then be elaborated into the desired enantiomer of Norpipanone.

Another viable method is the use of asymmetric catalysis. For instance, an enantioselective Michael addition of a diphenylmethyl nucleophile to an α,β-unsaturated ketone, catalyzed by a chiral organocatalyst or a metal complex with a chiral ligand, could set the stereochemistry at the C4 position. Subsequent transformations would then lead to the enantiomerically enriched Norpipanone. The development of ruthenium-based catalysts with chiral ligands has shown great promise in the asymmetric cyclopropanation and other carbene transfer reactions, and similar principles could be applied to the synthesis of Norpipanone.

While Norpipanone itself has only one stereocenter, diastereoselective control becomes crucial when synthesizing derivatives or when using synthetic strategies that involve diastereomeric intermediates. For instance, if a chiral auxiliary is employed to direct the stereochemical outcome of a key reaction, the separation of the resulting diastereomers would be a critical step.

In the context of synthesizing related piperidine derivatives, diastereoselective reductions of substituted piperidones are often employed to control the relative stereochemistry of substituents on the piperidine ring. Furthermore, in reactions involving the formation of new stereocenters in the presence of existing ones, substrate-controlled diastereoselectivity can be exploited. The steric and electronic properties of the existing chiral center can influence the trajectory of the incoming reagent, leading to the preferential formation of one diastereomer over the other.

Exploration of Novel Synthetic Pathways and Methodological Innovations for this compound

The quest for more efficient, environmentally friendly, and versatile synthetic routes to complex molecules like Norpipanone has driven the exploration of novel synthetic pathways and methodological innovations.

Another innovative approach involves the use of flow chemistry. Performing key synthetic steps in a continuous flow reactor can offer several advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for easier scale-up.

The development of novel catalysts, such as those based on earth-abundant and non-toxic metals, is also a key area of research. These catalysts can offer more sustainable alternatives to traditional heavy metal catalysts.

Precursor Chemistry and Intermediate Derivatization in this compound Production

The efficient synthesis of this compound is highly dependent on the availability and purity of its key precursors. The synthesis of 4,4-diphenyl-3-hexanone and the derivatization of piperidine are central to most synthetic strategies.

The synthesis of 4,4-diphenyl-3-hexanone can be achieved through various methods, including the Friedel-Crafts acylation of benzene (B151609) with a suitable acyl halide, followed by further functional group manipulations.

The derivatization of piperidine is another critical aspect. A wide range of functionalized piperidines can be synthesized through various methods, including the reduction of corresponding pyridines, intramolecular cyclization of amino alcohols, and the use of multi-component reactions. nih.govnih.gov The ability to introduce various substituents onto the piperidine ring allows for the synthesis of a wide range of Norpipanone analogues, which can be used to explore structure-activity relationships. The use of iminium ions as a platform for the synthesis of N-heteroaryl piperidines offers a versatile approach to creating diverse derivatives. chemrxiv.org

Impurity Profiling and Control Strategies in this compound Synthesis (academic context)

In the synthesis of this compound, a synthetic opioid analgesic, the control of impurities is a critical aspect of process chemistry to ensure the quality, safety, and efficacy of the active pharmaceutical ingredient (API). A thorough understanding of the impurity profile, which includes the identification, characterization, and quantification of each potential impurity, is fundamental. This knowledge allows for the development of robust control strategies to minimize their formation and ensure their removal to acceptable levels.

The synthesis of Norpipanone, chemically known as 4,4-diphenyl-6-(1-piperidinyl)-3-hexanone, typically involves the reaction of diphenylacetonitrile with 1-bromo-3-chloropropane (B140262) followed by a Grignard reaction and subsequent reaction with a piperidine derivative. wikipedia.org Side reactions and the presence of impurities in starting materials or reagents can lead to the formation of various process-related impurities.

Identification of Potential Impurities

Based on the synthetic route of Norpipanone and analogous diphenyl-piperidine compounds, several potential impurities can be postulated. These can be broadly categorized as starting material-related, intermediates, by-products, and degradation products. While specific literature detailing the impurity profile of Norpipanane Hydrochloride is scarce, logical extrapolation from similar synthetic processes for compounds like fentanyl and other piperidine derivatives allows for the identification of likely impurities. nih.gov

A crucial starting material, piperidine, can itself be a source of impurities. It is a known genotoxic impurity, and its presence in the final API must be strictly controlled. nih.govresearchgate.netsynzeal.com

Table 1: Potential Process-Related Impurities in this compound Synthesis

| Impurity Name | Potential Origin |

| Diphenylacetonitrile | Unreacted starting material |

| 1-Bromo-3-chloropropane | Unreacted starting material |

| Piperidine | Unreacted starting material/reagent; potential genotoxic impurity nih.govresearchgate.netsynzeal.com |

| 4,4-Diphenyl-3-oxohexanenitrile | Incomplete reaction of an intermediate |

| Over-alkylated by-products | Side reaction of an intermediate with excess alkylating agent |

| De-piperidinated analogue | Degradation of the final product |

| Positional Isomers | Alternative reaction pathways during synthesis |

Analytical Techniques for Impurity Profiling

A combination of sophisticated analytical techniques is essential for the comprehensive impurity profiling of this compound. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful tool for the detection and quantification of non-volatile impurities. nih.govalternative-therapies.com Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the analysis of volatile impurities and residual solvents. plos.orgresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are invaluable for the structural elucidation of unknown impurities that have been isolated. uniroma1.it

Control Strategies and Process Analytical Technology (PAT)

The implementation of Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. pmarketresearch.com The goal is to build quality into the product rather than testing it in at the end.

For this compound synthesis, PAT can be employed to monitor and control critical process parameters that influence the formation of impurities. For instance, real-time monitoring of reaction temperature, pH, and reagent addition rates can prevent the formation of by-products. google.com

In-situ spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be used for real-time monitoring of the reaction progress. researchgate.net This allows for the precise determination of reaction endpoints, preventing the carry-over of unreacted intermediates and minimizing the formation of related impurities. For example, in processes involving piperidine, real-time monitoring of its concentration has been demonstrated using UV-Vis spectroscopy and refractive index measurements. acs.orgcsic.es These techniques could be adapted to ensure the complete consumption of piperidine in the Norpipanone synthesis, thereby controlling this critical impurity.

Table 2: Control Strategies for Impurity Mitigation in this compound Synthesis

| Control Strategy | Description | Relevant Impurities |

| Starting Material Qualification | Rigorous testing of starting materials and reagents for purity and known impurities. | All potential impurities |

| Optimized Reaction Conditions | Precise control of temperature, pressure, pH, and stoichiometry to favor the desired reaction pathway. | By-products, over-alkylated impurities, positional isomers |

| In-process Controls using PAT | Real-time monitoring of reaction progression using techniques like FTIR, Raman, or UV-Vis spectroscopy to ensure complete conversion and minimize side reactions. | Unreacted intermediates, by-products |

| Crystallization and Purification | Development of optimized crystallization processes to selectively isolate the desired API and purge impurities. | Most process-related impurities |

| Final API Testing | Comprehensive analysis of the final product using validated analytical methods to ensure it meets the predefined specifications for purity. | All potential impurities |

By integrating a thorough understanding of the potential impurity profile with modern analytical techniques and advanced process control strategies like PAT, the synthesis of this compound can be robustly controlled to consistently produce a high-quality active pharmaceutical ingredient.

Sophisticated Analytical Characterization Techniques for Norpipanone Hydrochloride

High-Resolution Spectroscopic Methods for Structural Elucidation

High-resolution spectroscopy provides detailed insights into the molecular architecture of Norpipanone Hydrochloride, enabling precise structural determination.

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for mapping the chemical structure of this compound. Both ¹H and ¹³C NMR provide data on the connectivity and chemical environment of atoms within the molecule. While specific spectral data for this compound is not widely published in readily accessible literature, the expected spectra can be inferred from its known structure (C₂₃H₂₉NO · HCl). caymanchem.com

¹H NMR: The proton NMR spectrum would be characterized by signals from the aromatic protons on the two phenyl rings, the aliphatic protons of the piperidine (B6355638) ring, and the ethyl ketone group. Protons adjacent to the nitrogen atom and the carbonyl group would exhibit distinct chemical shifts due to the electronegativity of these functional groups.

¹³C NMR: The carbon NMR spectrum would show unique signals for each carbon atom. Key diagnostic peaks would include the carbonyl carbon (C=O) signal, typically found significantly downfield, and the various aromatic and aliphatic carbon signals. The symmetry of the molecule may also influence the number of distinct signals observed. msu.edu

Quantitative NMR (qNMR) can also be employed to determine the purity of a reference standard by comparing the integral of a signal from the analyte to that of a certified internal standard. lgcstandards.com

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass and elemental formula of this compound. googleapis.com This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula, C₂₃H₃₀ClNO. cymitquimica.com The NIST WebBook lists the molecular weight of the free base (Norpipanone) as 335.4825 g/mol . nist.gov HRMS analysis, often coupled with liquid chromatography (LC-MS), can also identify and quantify impurities and degradation products. fda.gov The fragmentation pattern obtained through tandem mass spectrometry (MS/MS) offers further structural confirmation by breaking the molecule into predictable smaller ions.

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are valuable for identifying functional groups and analyzing the solid-state structure of this compound. frontiersin.org

FTIR Spectroscopy: The FTIR spectrum would reveal characteristic absorption bands. A prominent peak for the ketone (C=O) stretching vibration is expected. Other significant bands would correspond to C-H stretching from the aromatic and aliphatic parts of the molecule, and a broad absorption for the N-H stretch of the piperidinium (B107235) hydrochloride salt. rsc.org

Raman Spectroscopy: As a complementary technique, Raman spectroscopy can also detect these functional groups. horiba.com Differences in the FTIR and Raman spectra between different physical forms (polymorphs) of this compound could be used to identify and differentiate them, as molecular interactions in the crystal lattice can affect the vibrational modes. americanpharmaceuticalreview.comresearchgate.netresearchgate.net

Advanced Chromatographic Separation Techniques for this compound

Chromatographic methods are crucial for separating this compound from other substances and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound in various samples. jyoungpharm.orgresearchgate.net A robust HPLC method is essential for ensuring the quality and purity of the substance.

Method development typically involves using a reversed-phase column (like a C18 column) with a mobile phase consisting of a buffered aqueous solution and an organic modifier such as acetonitrile (B52724) or methanol. researchgate.net The method is optimized for parameters like mobile phase composition, pH, and flow rate to achieve a good separation with sharp, symmetrical peaks.

Validation of the HPLC method is performed according to ICH guidelines to demonstrate its suitability for its intended purpose. jyoungpharm.org This process includes assessing the method's specificity, linearity, accuracy, precision, and robustness. The limits of detection (LOD) and quantification (LOQ) are also determined. researchgate.net A validated HPLC method, often coupled with a mass spectrometer, provides a powerful tool for the routine analysis of this compound. fda.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid analytical technique that is well-suited for the trace analysis of volatile and semi-volatile organic compounds like Norpipanone. thermofisher.com It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry, making it a "gold standard" for forensic substance identification. wikipedia.orgnist.gov The technique allows for the analysis and detection of even minute quantities of a substance within a sample. wikipedia.org

The process begins when a sample containing Norpipanone is vaporized in the heated injection port of the gas chromatograph. thermofisher.comscioninstruments.com An inert carrier gas, such as helium or hydrogen, then transports the vaporized analytes through a capillary column. thermofisher.com This column, which can be up to 30 meters long, is coated with a stationary phase that interacts differently with various compounds in the mixture based on properties like boiling point and polarity. thermofisher.comjournal-imab-bg.org This differential interaction leads to the separation of Norpipanone from other components, with each compound eluting from the column at a characteristic retention time. thermofisher.com

Upon exiting the GC column, the separated Norpipanone molecules enter the mass spectrometer's ion source. scioninstruments.com Here, they are typically ionized by a high-energy electron beam (Electron Ionization, EI), which causes the molecules to fragment into a predictable pattern of charged ions. scioninstruments.com These fragments are then accelerated into a mass analyzer, often a quadrupole, which separates them based on their mass-to-charge (m/z) ratio. thermofisher.com The detector records the abundance of each fragment, generating a mass spectrum that serves as a unique chemical "fingerprint" for Norpipanone, allowing for unambiguous identification and quantification even at trace levels. nist.gov

The development of a targeted GC-MS method for trace analysis of Norpipanone involves the careful optimization of several parameters to maximize sensitivity and chromatographic resolution. nist.gov These parameters include the GC column's stationary phase, the oven temperature program, the carrier gas flow rate, and the MS source temperature. journal-imab-bg.orgnist.gov For trace analysis, the mass spectrometer can be operated in selected ion monitoring (SIM) mode, where it only detects specific fragments characteristic of Norpipanone, significantly enhancing sensitivity compared to the full-scan mode. thermofisher.com

| Parameter | Typical Setting |

|---|---|

| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness journal-imab-bg.org |

| Inlet Mode | Splitless journal-imab-bg.org |

| Inlet Temperature | 250 °C journal-imab-bg.org |

| Carrier Gas | Helium, Constant Flow (e.g., 1.5 mL/min) journal-imab-bg.org |

| Oven Program | Initial Temp: 50-150°C, Ramp: 3-10°C/min, Final Temp: 280-320°C journal-imab-bg.orgresearchgate.net |

| Ion Source | Electron Ionization (EI) at 70 eV journal-imab-bg.org |

| MS Source Temp. | 230 °C journal-imab-bg.org |

| Acquisition Mode | Full Scan (for identification), Selected Ion Monitoring (SIM) (for trace quantification) thermofisher.com |

Capillary Electrophoresis (CE) and Electrophoretic Separations

Capillary Electrophoresis (CE) represents another sophisticated analytical technique for the separation and analysis of compounds such as Norpipanone. ntnu.edu.twcreative-proteomics.com CE is particularly effective for charged molecules, as it separates them based on their differential migration rates within a narrow, buffer-filled fused-silica capillary under the influence of a high-voltage electric field. creative-proteomics.com As the hydrochloride salt, Norpipanone is an ionized compound in solution, making it an ideal candidate for CE-based analysis.

The fundamental principle of CE involves the analyte's electrophoretic mobility and the electroosmotic flow (EOF) of the buffer solution within the capillary. creative-proteomics.com When a high voltage is applied, charged species move towards the electrode of opposite charge. moca.net.ua The separation is highly efficient, providing excellent resolution and requiring only very small sample volumes. creative-proteomics.com

Different modes of CE can be employed for the analysis of Norpipanone:

Capillary Zone Electrophoresis (CZE): This is the most common form of CE, where the separation occurs in a free-solution buffer. chromatographyonline.com Analytes are separated based on their charge-to-size ratio, allowing for the efficient resolution of different components in a mixture. creative-proteomics.com

Capillary Gel Electrophoresis (CGE): In this technique, the capillary is filled with a polymer gel matrix that acts as a molecular sieve. csic.es This allows for separation based on molecular size, similar to traditional slab gel electrophoresis but with the advantages of automation, higher speed, and better quantification. sciex.com

The development of a CE method for Norpipanone would involve the optimization of several key parameters to achieve the desired separation. These include the composition and pH of the background electrolyte (buffer), the applied voltage, capillary dimensions (length and internal diameter), and the separation temperature. moca.net.uacsic.es Detection is typically performed on-capillary, commonly using a UV-Vis spectrophotometer that measures the absorbance of the analyte as it passes through the detection window. creative-proteomics.com

| Parameter | Description and Importance |

|---|---|

| Background Electrolyte (BGE) | The composition, concentration, and pH of the buffer solution. It determines the charge of the analyte and the magnitude of the electroosmotic flow. moca.net.ua |

| Applied Voltage | The strength of the electric field across the capillary. Higher voltages generally lead to faster separations but can generate Joule heating. moca.net.uacsic.es |

| Capillary Dimensions | The internal diameter (i.d.) and length of the capillary. Smaller i.d. capillaries dissipate heat more effectively, while longer capillaries can provide higher resolution. sciex.com |

| Temperature | Affects buffer viscosity and analyte mobility. Controlling the temperature is crucial for reproducible migration times. csic.es |

| Injection Method | Samples are typically introduced by either hydrodynamic (pressure) or electrokinetic (voltage) injection. Electrokinetic injection is often preferred for CE-SDS. sciex.com |

Quantitative Analytical Methodologies for this compound in Research Samples (e.g., in vitro matrices, animal biological fluids)

Quantitative analysis of this compound in research samples, such as in vitro matrices (e.g., cell culture media, buffer solutions) and animal biological fluids (e.g., plasma, urine), is essential for pharmacological and metabolic studies. google.cominchem.orgutah.gov These analyses require robust and validated methods to ensure that the data generated are accurate and reliable. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or GC-MS are frequently employed for this purpose due to their high sensitivity and specificity. nih.govnih.gov

The development and validation of a quantitative method for Norpipanone would follow established regulatory guidelines. This process involves demonstrating the method's suitability for its intended purpose by evaluating several key performance characteristics. nih.gov

Key Validation Parameters:

Linearity and Range: The method must demonstrate a linear relationship between the instrumental response and the known concentration of Norpipanone over a specified range. This is typically evaluated by analyzing calibration standards at multiple concentration levels and assessing the correlation coefficient (r) or coefficient of determination (r²) of the resulting calibration curve. nih.gov

Accuracy: Accuracy measures the closeness of the mean concentration determined by the method to the true concentration of Norpipanone. It is usually expressed as a percentage of recovery. nih.gov

Precision: Precision assesses the degree of scatter between a series of measurements. It is evaluated at two levels: intra-run precision (repeatability), which looks at variability within a single analytical run, and inter-run precision (intermediate precision), which assesses variability across different days. Precision is expressed as the relative standard deviation (RSD). nih.gov

Limit of Quantification (LOQ): The LOQ is the lowest concentration of Norpipanone in a sample that can be reliably quantified with acceptable accuracy and precision. nih.govnih.gov This is a critical parameter for studies involving low concentrations of the analyte.

Specificity and Selectivity: The method must be able to unequivocally detect and quantify Norpipanone in the presence of other components expected to be in the sample, such as metabolites, endogenous matrix components, or other compounds. nih.gov

Stability: The stability of Norpipanone in the specific research matrix (e.g., plasma, extracellular solution) must be evaluated under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. nih.gov

A validated method allows for the reliable determination of Norpipanone concentrations in various research contexts, from assessing compound stability in in vitro assays to performing pharmacokinetic analyses in animal models. google.comnih.gov

| Validation Parameter | Example Acceptance Criteria/Result |

|---|---|

| Linearity (Correlation Coefficient) | r > 0.99 nih.gov |

| Accuracy (Mean Recovery) | 80-120% of the nominal concentration nih.gov |

| Precision (RSD) | ≤15% (≤20% at LOQ) |

| Limit of Quantification (LOQ) | Established as the lowest concentration meeting accuracy and precision criteria (e.g., 0.09 ng/mL) nih.gov |

| Analyte Stability | Demonstrated for specific time periods at various temperatures (e.g., 16 days at room temperature, 37 days at 4-8°C) nih.gov |

Molecular and Cellular Mechanisms of Action of Norpipanone Hydrochloride

In Vitro Receptor Binding Kinetics and Target Engagement Studies

The primary molecular target for Norpipanone, like other opioid analgesics, is expected to be the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). nih.govpatsnap.com In vitro receptor binding studies are crucial for characterizing the affinity and kinetics of the interaction between a ligand like Norpipanone Hydrochloride and its receptor targets.

These studies are typically conducted using radioligand competition assays with membrane preparations from cells expressing recombinant human opioid receptors (mu, delta, and kappa). mdpi.comnih.gov In such an assay, a constant concentration of a radiolabeled opioid ligand (e.g., [³H]-DAMGO for MOR) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (Norpipanone). The ability of Norpipanone to displace the radioligand is measured, allowing for the calculation of its inhibitory constant (Ki), a measure of binding affinity. A lower Ki value indicates a higher binding affinity. zenodo.org

While specific Ki values for Norpipanone at opioid receptors are not readily found in published literature, data from related opioids demonstrate the range of affinities observed for MOR. These studies are foundational for understanding a compound's potency and selectivity. nih.govzenodo.org

Kinetic studies, which measure the rate of association (k-on) and dissociation (k-off) of the ligand from the receptor, provide deeper insights into the duration of receptor occupancy. These parameters can be more predictive of in vivo activity than affinity alone. nih.gov It is hypothesized that Norpipanone, as a MOR agonist, would exhibit high affinity for this receptor, comparable to other compounds in its structural class.

Table 1: Illustrative Mu-Opioid Receptor (MOR) Binding Affinities of Various Opioid Analgesics This table presents data for well-characterized opioids to provide context for the expected binding profile of this compound, for which specific data is not publicly available.

| Compound | Ki (nM) at Human MOR |

| Morphine | 9.50 |

| Methadone | 18.0 |

| Fentanyl | 1.13 |

| Sufentanil | 0.138 |

| Buprenorphine | 0.505 |

| Oxycodone | 42.0 |

| Tramadol | 12,486 |

| Data sourced from a uniform binding assay on cell membranes expressing recombinant human MOR. nih.gov |

Enzyme Modulation and Inhibition Profiles in Cell-Free Systems

The interaction of this compound with various enzymes, particularly the Cytochrome P450 (CYP450) family responsible for drug metabolism, has not been specifically documented. In cell-free systems, the potential for a compound to inhibit or induce metabolic enzymes is assessed using preparations of human liver microsomes or recombinant CYP isoenzymes.

For instance, studies on the related compound methadone show that it is primarily metabolized by CYP3A4, CYP2B6, and CYP2D6. Such investigations are critical for predicting drug-drug interactions. It is plausible that Norpipanone shares a similar metabolic profile due to its structural similarity.

In vitro studies to determine enzyme modulation would involve incubating Norpipanone with specific CYP enzymes and measuring the metabolism of a known fluorescent or chromogenic substrate. A decrease in substrate metabolism would indicate inhibition, and the half-maximal inhibitory concentration (IC50) could be determined. While no such data exists for Norpipanone, studies on other opioids have shown varied effects on enzyme activity. For example, some opioids have been found to cause moderate hepatotoxic effects in vitro by impacting enzymes like CYP1A2. mdpi.com

Cellular Signaling Pathway Interventions and Downstream Effects in Isolated Cell Lines

As a presumed MOR agonist, this compound's binding to the receptor is expected to initiate a cascade of intracellular signaling events characteristic of Gi/Go protein coupling. nih.govnih.gov

Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein. patsnap.com The G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of various downstream effectors. mdpi.com

Inhibition of Adenylyl Cyclase: The primary action of the activated Gαi/o subunit is the inhibition of the adenylyl cyclase enzyme. nih.gov This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). mdpi.com

Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane. nih.gov This hyperpolarization reduces neuronal excitability. Concurrently, Gβγ subunits inhibit N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release from presynaptic terminals. nih.gov

Activation of MAPK Pathways: Opioid receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) signaling cascade, including pathways like ERK1/2, JNK, and p38. nih.govnih.gov This pathway is involved in regulating a wide array of cellular processes, including gene expression and synaptic plasticity.

The primary second messenger system affected by Norpipanone is predicted to be the cAMP pathway. In isolated cell lines expressing MOR (e.g., HEK293 or CHO cells), treatment with Norpipanone would be expected to cause a dose-dependent decrease in forskolin-stimulated cAMP accumulation. This is a standard functional assay used to quantify the agonist activity of a compound at Gi-coupled receptors. mdpi.com

Another key signaling event is the mobilization of intracellular calcium. While the primary effect of MOR activation is the inhibition of calcium channels, complex interactions and signaling cross-talk can lead to changes in intracellular calcium concentrations, which can be measured using fluorescent calcium indicators in cellular models.

Chronic exposure to opioids is known to induce adaptive changes in cells, leading to phenomena such as tolerance and dependence. These changes are underpinned by alterations in gene expression and the cellular proteome. While no specific studies on Norpipanone are available, research on other opioids provides a framework for the expected effects.

Gene Expression: High-throughput transcriptomic techniques, such as RNA-sequencing, would be employed to analyze changes in gene expression in neuronal cell lines following treatment with Norpipanone. longdom.org Studies on other opioids have identified changes in the expression of genes related to GPCR signaling (e.g., receptor desensitization machinery like β-arrestins and G-protein-coupled receptor kinases), synaptic plasticity, and neuronal structure. researchgate.net

Proteomic Alterations: Proteomics allows for the large-scale study of protein expression and post-translational modifications. mdpi.com Using techniques like mass spectrometry, one could identify proteins whose expression levels are altered by Norpipanone treatment. nih.gov In studies of other MOR agonists, proteomic analyses have revealed changes in proteins involved in energy metabolism, cytoskeletal organization, and signal transduction pathways, reflecting the cell's long-term adaptation to the drug's presence. nih.gov

Table 2: Expected Downstream Cellular Effects of this compound Acting via MOR This table summarizes the hypothesized cellular events based on established opioid pharmacology.

| Cellular Component/Pathway | Predicted Effect of Norpipanone | Consequence |

| Adenylyl Cyclase | Inhibition | Decrease in intracellular cAMP |

| GIRK K+ Channels | Activation | Cellular hyperpolarization, reduced neuronal excitability |

| Voltage-Gated Ca2+ Channels | Inhibition | Decreased neurotransmitter release |

| MAPK/ERK Pathway | Activation | Altered gene expression, modulation of cell survival/plasticity |

| cAMP Response Element-Binding Protein (CREB) | Altered Phosphorylation | Long-term changes in gene transcription |

Ligand-Protein Interaction Studies of this compound using Biophysical Techniques and Structural Biology

Understanding the precise interaction between Norpipanone and the opioid receptor binding pocket requires biophysical and structural biology techniques. To date, no crystal structure of Norpipanone in complex with an opioid receptor has been published.

Molecular docking studies, based on the known crystal structures of opioid receptors with other ligands, could predict the binding pose of Norpipanone. plos.orgnih.gov Such models would likely show the protonated tertiary amine of the piperidine (B6355638) ring forming a crucial salt bridge with a conserved aspartic acid residue (Asp147 in the human MOR) in transmembrane helix 3, a canonical interaction for opioid ligands. plos.org The two phenyl groups are expected to engage in hydrophobic and aromatic stacking interactions within the binding pocket. nih.gov

Biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could be used to directly measure the thermodynamics and kinetics of the binding interaction in real-time, providing valuable data that complements cell-based assays.

Structure-Function Relationship at the Molecular and Cellular Level

The chemical structure of Norpipanone (4,4-diphenyl-6-(1-piperidinyl)-3-hexanone) is key to its function. As a member of the diphenylheptanone class, its structure contains the key pharmacophoric elements for opioid activity.

Basic Nitrogen: The piperidine ring contains a tertiary amine which is protonated at physiological pH. This positive charge is essential for the ionic interaction with the conserved aspartate in the receptor binding pocket. nih.gov

Quaternary Carbon Center: The carbon atom substituted with two phenyl rings is a critical feature that contributes to the ligand's affinity.

Aromatic Rings: The two phenyl groups engage in hydrophobic and van der Waals interactions within the receptor, which are crucial for high-affinity binding.

Flexible Chain: The flexible carbon chain allows the molecule to adopt the optimal conformation to fit within the binding pocket.

Modifications to any of these structural components would be expected to significantly alter the binding affinity and efficacy of the compound, highlighting the delicate structure-function relationship that governs its activity at the molecular and cellular level. nih.gov

Preclinical Pharmacological Investigations of Norpipanone Hydrochloride in Animal Models Mechanistic Focus

Pharmacokinetic Profiles in Animal Models (e.g., Absorption, Distribution, Elimination)

No specific data on the absorption, distribution, and elimination of Norpipanone Hydrochloride in any animal model was found in the public domain.

In Vivo Tissue Distribution and Compartmental Analysis

There is no available information regarding the in vivo tissue distribution or compartmental analysis of this compound in animal models.

Routes and Rates of Excretion in Model Organisms

Details on the routes and rates of excretion of this compound in model organisms are not documented in publicly accessible scientific literature.

Pharmacodynamic Characterization in Animal Models (mechanistic effects, e.g., receptor occupancy, neurotransmitter modulation, not behavioral or therapeutic outcomes)

Specific studies detailing the receptor occupancy and neurotransmitter modulation by this compound in animal models are not available.

Investigative Neuropharmacology of this compound in Specific Animal Brain Regions

There is a lack of published research on the neuropharmacological effects of this compound within specific brain regions of animal models.

Electrophysiological Effects of this compound in Isolated Neural Circuits or Animal Models

No information could be found regarding the electrophysiological effects of this compound on isolated neural circuits or in animal models.

Structure Activity Relationship Sar and Computational Chemistry of Norpipanone Hydrochloride

Design and Synthesis of Norpipanone Hydrochloride Analogues for Systematic SAR Studies

The systematic investigation of the structure-activity relationships of this compound would involve the design and synthesis of a library of analogues. This process is guided by the goal of understanding how specific structural modifications influence the compound's interaction with its biological targets, presumably the opioid receptors. The design of these analogues typically focuses on several key structural regions of the Norpipanone scaffold: the diphenyl moiety, the ethyl ketone chain, and the piperidine (B6355638) ring.

Key Modifications for SAR Studies:

Substitution on the Phenyl Rings: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions (ortho, meta, para) on one or both phenyl rings can probe the electronic and steric requirements of the binding pocket. For instance, studies on related diphenylpropylamino compounds have shown that substitutions on these rings can significantly alter receptor affinity and selectivity.

Modification of the Ketone Moiety: Altering the ketone group, for example, by reduction to a hydroxyl group or replacement with other functional groups, can provide insights into its role in receptor binding. The length and branching of the ethyl chain can also be varied to assess the impact on potency and efficacy.

Alterations of the Piperidine Ring: The piperidine ring is a common feature in many opioid ligands and is often involved in crucial interactions with the receptor. Modifications could include changing the ring size (e.g., to pyrrolidine (B122466) or azepane), introducing substituents on the ring, or replacing it with other cyclic or acyclic amine moieties. The nature of the N-substituent in many opioid classes is critical for activity.

Stereochemistry: Norpipanone possesses a chiral center at the carbon bearing the diphenyl and keto groups. The synthesis and pharmacological evaluation of individual enantiomers are essential to determine if the biological activity is stereoselective, a common feature among opioid receptor ligands.

The synthesis of these analogues would likely follow established synthetic routes for related 4,4-diphenyl-3-hexanone derivatives, potentially involving variations of the Mannich reaction or multi-step sequences to build the core scaffold and introduce the desired diversity.

Table 1: Hypothetical this compound Analogues for SAR Studies

| Analogue | Modification from Norpipanone | Rationale for Synthesis |

|---|---|---|

| 1 | Para-chloro substitution on one phenyl ring | To investigate the effect of electron-withdrawing groups on the aromatic rings. |

| 2 | Reduction of the ketone to a hydroxyl group | To assess the importance of the carbonyl oxygen as a hydrogen bond acceptor. |

| 3 | Replacement of the piperidine with a pyrrolidine ring | To evaluate the influence of the N-heterocycle ring size on receptor affinity. |

| 4 | Methyl substitution at the alpha-position to the ketone | To explore steric tolerance near the carbonyl group. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR models could be developed to predict their binding affinity for different opioid receptor subtypes (μ, δ, κ) or their functional activity (e.g., agonist or antagonist).

The development of a QSAR model for Norpipanone derivatives would involve the following steps:

Data Set Preparation: A dataset of Norpipanone analogues with experimentally determined biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological or 3D features.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines), are used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov

Once validated, the QSAR model can be used to predict the activity of virtual or yet-to-be-synthesized Norpipanone derivatives, thereby prioritizing the synthesis of compounds with the most promising predicted profiles. nih.gov

Table 2: Example of Descriptors Used in QSAR Modeling of Opioids

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Physicochemical | LogP, Molar Refractivity (MR), Molecular Weight (MW) | Lipophilicity, size, and polarizability of the molecule. |

| Electronic | Dipole moment, Partial charges on atoms | Distribution of electrons within the molecule. |

| Topological | Connectivity indices (e.g., Kier & Hall indices) | Atom connectivity and branching of the molecular skeleton. |

| 3D Descriptors | Molecular surface area, Volume | Three-dimensional shape and size of the molecule. |

Molecular Modeling and Docking Simulations of this compound with Putative Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations would be performed to predict its binding mode within the active site of opioid receptors. These simulations can provide valuable insights into the specific molecular interactions that govern ligand binding and selectivity.

The process of docking Norpipanone into an opioid receptor crystal structure would involve:

Preparation of the Receptor and Ligand: The 3D structures of the opioid receptor (obtained from protein data banks) and Norpipanone are prepared for docking. This includes adding hydrogen atoms, assigning partial charges, and defining the binding site.

Docking Algorithm: A docking program is used to explore a large number of possible conformations and orientations of Norpipanone within the receptor's binding pocket.

Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose, and the poses are ranked accordingly.

The results of docking studies can help to:

Identify key amino acid residues in the receptor that interact with Norpipanone.

Rationalize the structure-activity relationships observed in analogue studies.

Guide the design of new analogues with improved affinity or selectivity. nih.gov

For instance, docking studies of other opioids have revealed the importance of a salt bridge between the protonated amine of the ligand and a conserved aspartic acid residue in the receptor, as well as hydrophobic and hydrogen bonding interactions. nrfhh.com It is highly probable that the protonated piperidine nitrogen of this compound forms a similar critical interaction.

Table 3: Potential Intermolecular Interactions between Norpipanone and Opioid Receptors

| Type of Interaction | Functional Group on Norpipanone | Potential Interacting Residue on Receptor |

|---|---|---|

| Ionic Interaction | Protonated Piperidine Nitrogen | Aspartic Acid (Asp) |

| Hydrogen Bonding | Ketone Carbonyl Oxygen | Tyrosine (Tyr), Histidine (His) |

| Hydrophobic Interactions | Diphenyl Groups | Leucine (Leu), Isoleucine (Ile), Valine (Val) |

| van der Waals Interactions | Entire Ligand Scaffold | Various nonpolar residues in the binding pocket |

Quantum Chemical Calculations and Conformational Analysis of this compound

Quantum chemical calculations can provide a deeper understanding of the electronic properties and conformational preferences of this compound. These methods can be used to calculate properties such as partial atomic charges, electrostatic potential maps, and the energies of different molecular conformations.

Conformational analysis is particularly important for a flexible molecule like Norpipanone. Understanding its low-energy conformations is crucial, as the molecule must adopt a specific conformation to bind effectively to its receptor. Quantum chemical methods can be used to:

Identify the most stable conformations of Norpipanone in different environments (e.g., in vacuum or in a solvent).

Determine the energy barriers between different conformations.

Analyze how structural modifications in analogues affect their conformational preferences.

By comparing the low-energy conformations of Norpipanone with the conformation observed in the docked complex, researchers can assess the energetic cost of binding and gain insights into the "bioactive conformation."

Virtual Screening Approaches for Identification of Novel this compound Scaffolds and Ligands

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. If the Norpipanone scaffold is found to be a valuable pharmacophore, virtual screening could be employed to discover novel compounds with similar properties.

There are two main approaches to virtual screening:

Ligand-based virtual screening: This approach uses the structure of a known active ligand, such as Norpipanone, to find other molecules with similar features. This can be done through 2D similarity searching (based on chemical fingerprints) or 3D shape and pharmacophore matching.

Structure-based virtual screening: This method uses the 3D structure of the biological target (e.g., an opioid receptor) to dock a library of compounds and rank them based on their predicted binding affinity. acs.org

A virtual screening campaign based on the Norpipanone scaffold could lead to the identification of new chemotypes with potentially different pharmacological profiles, intellectual property, or improved pharmacokinetic properties. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. sci-hub.se Predicting these properties for this compound and its analogues can help to identify potential liabilities early in the development process.

Various computational models can be used to predict a range of ADME properties, including:

Absorption: Prediction of properties like intestinal absorption, Caco-2 permeability, and oral bioavailability.

Distribution: Estimation of plasma protein binding, blood-brain barrier penetration, and volume of distribution.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes and prediction of potential drug-drug interactions. For structurally related compounds like methadone, metabolism is a key factor in its clinical use. nih.gov

Excretion: Prediction of clearance and half-life.

These predictions are based on the molecular structure and physicochemical properties of the compound. While in silico ADME predictions are not a substitute for experimental data, they are valuable for prioritizing compounds for further development and for guiding molecular design to optimize pharmacokinetic properties. mdpi.com

Table 4: Predicted ADME Properties for a Hypothetical Norpipanone-like Compound

| ADME Property | Predicted Value/Classification | Implication |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | High | Likely to have central nervous system effects. |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions with other CYP2D6 substrates. |

| Plasma Protein Binding | >90% | High degree of binding to plasma proteins, affecting free drug concentration. |

Metabolism and Biotransformation Studies of Norpipanone Hydrochloride Non Clinical Context

Identification and Characterization of Norpipanone Hydrochloride Metabolites in In Vitro Systems (e.g., liver microsomes, hepatocytes)

In the absence of direct studies on norpipanone, the identification of its metabolites in in vitro systems like human liver microsomes (HLMs) and hepatocytes can be predicted by examining the biotransformation of analogous compounds. For instance, studies on the methadone-like novel synthetic opioid, Dipyanone, in human hepatocyte incubations have revealed several key metabolic transformations that could be applicable to norpipanone. nih.gov

The primary metabolic reactions for diphenylpropylamine opioids typically involve modifications of the side chain and aromatic rings. For norpipanone, which is 4,4-diphenyl-6-(piperidin-1-yl)hexan-3-one, potential metabolic pathways would likely include N-dealkylation, hydroxylation, and reduction.

Potential Phase I Metabolites of Norpipanone:

Based on the metabolism of structurally similar opioids, the following are potential metabolites that could be identified in in vitro systems:

N-dealkylation: The piperidine (B6355638) ring could be opened or removed. For example, the metabolism of Dipyanone involves the opening of the pyrrolidine (B122466) ring. nih.gov

Hydroxylation: Hydroxyl groups could be added to the phenyl rings or the alkyl chain.

Reduction: The ketone group at the 3-position could be reduced to a secondary alcohol.

Combinations of the above reactions: A single molecule could undergo multiple transformations, such as hydroxylation and N-dealkylation.

Interactive Data Table: Potential In Vitro Metabolites of this compound

| Potential Metabolite | Proposed Metabolic Reaction | Rationale based on Analogous Compounds |

| Monohydroxylated Norpipanone | Aromatic hydroxylation of one of the phenyl rings. | A common metabolic pathway for many drugs containing phenyl groups. |

| Dihydroxylated Norpipanone | Aromatic hydroxylation of both phenyl rings. | Observed with other opioids. |

| N-desalkyl Norpipanone | Removal of the piperidine ring. | N-dealkylation is a primary metabolic route for many opioids, including methadone. drugbank.comnih.govnih.gov |

| Reduced Norpipanone | Reduction of the ketone group to a hydroxyl group. | Ketone reduction is a known metabolic pathway. |

| Hydroxylated and N-desalkyl Norpipanone | Combination of hydroxylation and N-dealkylation. | Multiple metabolic steps are common. |

Enzymatic Pathways Involved in this compound Biotransformation (e.g., Cytochrome P450 isoenzymes, Phase II enzymes)

The biotransformation of opioids is heavily reliant on the cytochrome P450 (CYP) enzyme system for Phase I metabolism, followed by Phase II conjugation reactions. nih.gov Given norpipanone's structural similarity to methadone, it is highly probable that its metabolism is also mediated by multiple CYP isoenzymes.

Phase I Metabolism (Cytochrome P450 Isoenzymes):

Methadone is metabolized by a variety of CYP enzymes, including CYP3A4, CYP2B6, CYP2C19, CYP2D6, CYP2C9, and CYP2C8. drugbank.comnih.govnih.gov It is therefore reasonable to infer that these enzymes would also be involved in the metabolism of norpipanone. The primary reaction catalyzed by these enzymes for methadone is N-demethylation. nih.gov For norpipanone, analogous reactions would likely involve N-dealkylation at the piperidine ring and hydroxylation of the diphenylpropylamine structure.

Phase II Metabolism (Conjugation Enzymes):

Following Phase I oxidation, the resulting metabolites often undergo Phase II conjugation to increase their water solubility and facilitate excretion. The most common Phase II reaction for opioids is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov It is anticipated that hydroxylated metabolites of norpipanone would be substrates for UGT enzymes, leading to the formation of glucuronide conjugates.

Interactive Data Table: Potential Enzymes Involved in this compound Biotransformation

| Enzyme Family | Specific Isoenzyme (Potential) | Proposed Role in Norpipanone Metabolism |

| Cytochrome P450 (Phase I) | CYP3A4 | N-dealkylation, Aromatic and Aliphatic Hydroxylation |

| CYP2B6 | N-dealkylation, Aromatic and Aliphatic Hydroxylation | |

| CYP2C19 | N-dealkylation, Aromatic and Aliphatic Hydroxylation | |

| CYP2D6 | N-dealkylation, Aromatic and Aliphatic Hydroxylation | |

| UDP-glucuronosyltransferases (Phase II) | UGTs (various isoforms) | Glucuronidation of hydroxylated metabolites. |

Metabolite Structural Elucidation and Relative Activity in Non-Clinical Models

The structural elucidation of potential norpipanone metabolites would rely on modern analytical techniques. High-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a standard method for identifying and characterizing drug metabolites in in vitro and in vivo samples. nih.gov This technique allows for the determination of the elemental composition of metabolites and provides fragmentation patterns that help in elucidating their structures.

Without experimental data, the relative activity of norpipanone's potential metabolites can only be hypothesized based on structure-activity relationships of other opioids. For many opioids, certain metabolic transformations can lead to either active or inactive metabolites. For example, N-demethylation of methadone results in an inactive metabolite. nih.gov Conversely, the O-demethylation of codeine to morphine results in a more potent analgesic. The activity of potential norpipanone metabolites would need to be assessed in non-clinical models using receptor binding assays and in vivo studies in animals.

Interspecies Differences in this compound Metabolism in Animal Models

Significant interspecies differences exist in drug metabolism, largely due to variations in the expression and activity of CYP enzymes. nih.gov Animal models are crucial in preclinical studies to understand a drug's metabolic fate; however, direct extrapolation to humans is not always possible.

Given the complex metabolism of methadone involving multiple CYP isoforms, it is expected that the metabolism of norpipanone would also exhibit considerable interspecies variability. For example, the specific CYP enzymes responsible for its metabolism and the relative abundance of different metabolites could differ significantly between species such as rats, mice, dogs, and non-human primates. These differences would impact the pharmacokinetic profile and potentially the pharmacological and toxicological effects of norpipanone in these animal models. Therefore, selecting an appropriate animal model that most closely mimics human metabolism would be a critical step in the non-clinical development of norpipanone.

Research Gaps, Future Directions, and Methodological Innovations in Norpipanone Hydrochloride Research

Development of Novel Analytical Probes and Chemical Tools Based on Norpipanone Hydrochloride Scaffolds

A significant research gap in the study of this compound is the absence of specialized chemical tools derived from its unique scaffold. The development of such probes is a critical future direction that could unlock new avenues for research. Chemical probes are essential for investigating the interactions of molecules within their native cellular environment in a controlled manner mskcc.org. The piperidine (B6355638) scaffold, a core component of Norpipanone, is a versatile starting point for the design of such tools, known for its utility in creating molecules that can modulate physicochemical and pharmacokinetic properties thieme-connect.com.

Potential future developments in this area include:

Fluorescent Probes: Synthesizing analogs of Norpipanone tagged with fluorophores (e.g., cyanine dyes) would enable real-time visualization of its distribution and localization within cells and tissues. These probes are invaluable for studying receptor binding, trafficking, and internalization through techniques like confocal microscopy and single-molecule microscopy researchgate.netacs.org. The design of such probes requires careful consideration to ensure the fluorescent tag does not significantly alter the ligand's pharmacological properties nih.gov.

Photo-affinity Labels: Incorporating photo-reactive groups into the Norpipanone structure would allow for the covalent labeling of its binding partners upon UV irradiation. This technique is a powerful method for identifying specific molecular targets and off-target interactions within the proteome nih.gov.

Biotinylated Derivatives: The synthesis of Norpipanone analogs with biotin tags could facilitate the isolation and identification of its receptor proteins and associated complexes through affinity purification and subsequent mass spectrometry-based proteomic analysis.

The creation of a "chemical toolbox" for Norpipanone, comprising various probes, would move research beyond simple characterization towards a dynamic understanding of its molecular pharmacology mskcc.org. This represents a significant, yet unexplored, opportunity.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics, Transcriptomics) in Mechanistic Investigations

The molecular mechanisms underlying the actions of this compound remain largely uninvestigated. Modern "omics" technologies offer a powerful, systems-level approach to close this knowledge gap. By simultaneously measuring changes across different biological layers (genes, proteins, metabolites), researchers can construct a comprehensive picture of a drug's impact nih.gov. To date, no specific omics studies on Norpipanone have been published, representing a major frontier for future research.

Transcriptomics: The study of how Norpipanone affects gene expression can provide crucial insights into the cellular pathways it modulates. Using techniques like RNA-sequencing, researchers could identify genes that are up- or down-regulated following exposure, revealing adaptive responses and potential long-term effects on neural connectivity, synapse formation, and other cellular functions mdpi.comnih.govresearchgate.net. Studies on other opioids have shown that they can induce persistent changes in the transcriptome, and similar investigations are warranted for Norpipanone mdpi.comnih.govnih.govfrontiersin.org.

Proteomics: Quantitative proteomics can identify and quantify thousands of proteins in a sample, revealing how Norpipanone exposure alters the cellular protein landscape. This could uncover changes in signaling pathways, receptor expression, and protein-protein interaction networks yale.edubiorxiv.org. Phosphoproteomics, a sub-discipline, is particularly valuable for studying the activation of G protein-coupled receptors like opioid receptors, as it can map the downstream phosphorylation events that constitute cellular signaling acs.org. Such studies could pinpoint the specific signaling cascades, like the PI3K-Akt or mTOR pathways, affected by Norpipanone frontiersin.orgacs.orgnih.gov.

Metabolomics: This technology focuses on identifying and quantifying endogenous small-molecule metabolites. An untargeted metabolomics approach could create a metabolic "fingerprint" of Norpipanone exposure, identifying unique biomarkers and revealing disruptions in metabolic pathways, such as energy metabolism or catecholamine biosynthesis mdpi.comnih.govresearchgate.net. This has significant potential in forensic toxicology for developing indirect screening strategies for novel synthetic opioids nih.govresearchgate.netsemanticscholar.org.

An integrated multi-omics approach, combining data from these different levels, would provide the most holistic understanding of Norpipanone's biological impact, moving beyond its primary receptor interactions to its full systemic effects.

Table 1: Hypothetical Multi-Omics Research Plan for this compound

| Omics Technology | Research Question | Experimental Approach | Potential Outcomes |

|---|---|---|---|

| Transcriptomics | Which genes and pathways are altered by Norpipanone exposure? | RNA-Seq on neuronal cells or animal brain tissue (e.g., striatum, frontal cortex) following acute and chronic exposure. | Identification of regulated genes involved in neuroplasticity, immune response, and cell signaling (e.g., GnRH, PI3K-Akt pathways) frontiersin.org. |

| Proteomics | What are the protein-level changes and signaling events initiated by Norpipanone? | Quantitative proteomics (e.g., SILAC) and phosphoproteomics on treated cells to map protein expression and phosphorylation changes. | Discovery of key protein networks, signaling hubs (e.g., G-protein signaling, mTOR), and potential off-targets biorxiv.orgacs.orgnih.gov. |

| Metabolomics | What is the metabolic signature of Norpipanone exposure? | Untargeted LC-HRMS analysis of urine or serum from an animal model administered Norpipanone. | Identification of unique biomarkers of exposure and elucidation of effects on systemic metabolism (e.g., energy, amino acid pathways) nih.govresearchgate.netmdpi.com. |

Advancements in Asymmetric Synthesis for Related Chemical Classes

While Norpipanone itself is achiral, the development of stereochemically complex analogs could lead to compounds with novel properties. The piperidine ring is a key pharmacophore, and advancements in the asymmetric synthesis of substituted piperidines are directly relevant to creating a diverse library of Norpipanone-related molecules acs.orgnih.govnih.govwhiterose.ac.uk. The ability to control stereochemistry is crucial, as different enantiomers of a chiral drug can have vastly different biological activities.

Recent methodological innovations that could be applied to this chemical class include:

Catalytic Asymmetric Hydrogenation: Transition metal catalysts, particularly those based on iridium and rhodium, have proven highly effective for the enantioselective hydrogenation of pyridine precursors to yield chiral piperidines. This approach offers a direct route to enantioenriched piperidine derivatives nih.gov.

Rhodium-Catalyzed Asymmetric Carbometalation: A powerful strategy involves the partial reduction of pyridine followed by a Rh-catalyzed asymmetric reductive Heck reaction with boronic acids. This method provides access to a wide variety of enantioenriched 3-substituted piperidines with excellent enantioselectivity and functional group tolerance organic-chemistry.orgsnnu.edu.cnacs.org.

Alkene Cyclization Reactions: Metal-catalyzed intramolecular cyclization of alkene precursors is another robust method for constructing the piperidine ring. Catalysts based on gold or palladium can be used to form substituted piperidines from non-activated alkenes nih.gov.

These advanced synthetic methods provide the tools necessary to explore the structure-activity relationships of chiral Norpipanone analogs, a significant and unexplored area of its chemical space.

Table 2: Comparison of Modern Asymmetric Synthesis Methods for Piperidine Scaffolds

| Synthetic Method | Catalyst/Reagent Type | Key Transformation | Advantages | Reference |

|---|---|---|---|---|

| Asymmetric Reductive Heck Reaction | Rhodium complexes (e.g., [Rh(cod)OH]₂) with chiral ligands (e.g., (S)-Segphos) | Carbometalation of a dihydropyridine with an arylboronic acid | High enantioselectivity, broad functional group tolerance, applicable to complex targets. | organic-chemistry.orgsnnu.edu.cnacs.org |

| Catalytic Asymmetric Hydrogenation | Iridium or Palladium catalysts with chiral ligands | Direct hydrogenation of substituted pyridinium salts or pyridines | Direct dearomatization, high efficiency for certain substitution patterns. | nih.gov |

| Oxidative Amination of Alkenes | Gold(I) or Palladium(II) complexes | Intramolecular cyclization of an amine onto an alkene | Forms N-heterocycle and introduces an O-substituent simultaneously. | nih.gov |

| Catalytic Asymmetric Deprotonation | s-BuLi with chiral ligands like (+)-sparteine surrogate | Deprotonation followed by ring expansion (e.g., pyrrolidine (B122466) to piperidine) | Provides access to different stereoisomers from a common starting material. | acs.org |

Theoretical Frameworks and Predictive Models for this compound Interactions and Reactivity

Computational modeling is a powerful tool in modern drug research that remains untapped for this compound. Developing theoretical frameworks and predictive models could accelerate the design of new analogs and provide deep insights into its mechanism of action at an atomic level nih.gov.

Key future directions in this area are:

Molecular Docking and Dynamics: The crystal structures of opioid receptors are available, providing a basis for structure-based drug design nih.govnih.gov. Molecular docking simulations could predict the binding pose of Norpipanone within the active site of the µ-opioid receptor. Subsequent molecular dynamics (MD) simulations can then model the dynamic behavior of the ligand-receptor complex over time, helping to understand the key molecular interactions—such as salt bridges, hydrogen bonds, and hydrophobic contacts—that govern binding and activation nih.govacs.orgfda.govmdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR is a computational method that relates the chemical structure of a series of compounds to their biological activity nih.gov. By synthesizing and testing a library of Norpipanone analogs, a QSAR model could be built to predict the activity of novel, unsynthesized compounds. This would rationalize the design of new analogs with potentially improved properties and help identify key structural features required for activity nih.govnih.govkcl.ac.uk.

Metabolism Prediction: The metabolism of Norpipanone is not well characterized. Predictive models, based on known metabolism of related compounds like methadone (which is metabolized by cytochrome P450 enzymes), could be developed. In silico tools can predict potential sites of metabolism on the molecule, guiding the search for metabolites in biological samples.

These computational approaches would provide a rational basis for future chemical and pharmacological research, making the exploration of Norpipanone and its analogs more efficient and targeted.

Potential Non-Pharmacological Research Applications of this compound as a Chemical Standard

Beyond its pharmacological properties, this compound serves a critical non-pharmacological role as an analytical reference material gcms.cz. This application is fundamental to the fields of forensic chemistry and toxicology, where accurate identification and quantification of controlled substances are paramount lebeau-toxicology.comforensicsciencesimplified.orgrti.org.

As a certified reference material (CRM), this compound is used to:

Calibrate Analytical Instruments: High-purity standards are essential for the calibration of instruments like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) nih.gov. This ensures that the instrument response is accurately correlated with the concentration of the substance.